

trilinolein comparative analysis linoleic acid

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Compound Focus: Trilinolein

CAS No.: 537-40-6

Cat. No.: S630364

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Chemical and Functional Comparison

The table below summarizes the core characteristics of linoleic acid and its triglyceride form, **trilinolein**.

Property	Linoleic Acid (Parent Fatty Acid)	Trilinolein (Triglyceride)
Chemical Identity	Polyunsaturated fatty acid (PUFA), C18:2-9c,12c [1]	Triacylglycerol (TAG) where glycerol is esterified with three linoleic acid molecules [2]
CAS Number	60-33-3 (implied)	537-40-6 [3]
Molecular Formula	C ₁₈ H ₃₂ O ₂ (implied)	C ₅₇ H ₉₈ O ₆ [3]
Molecular Weight	280.45 g/mol (implied)	879.38 g/mol [3]
Chemical Structure	Free fatty acid with two <i>cis</i> double bonds at carbons 9 and 12 [1]	Glycerol backbone with three linoleic acid chains attached by ester bonds [2]
Primary Role/Function	Essential fatty acid; precursor for eicosanoids; structural component of cell membranes [4]	Storage and transport form of linoleic acid in natural oils; a major lipid class in food and biological systems [2] [5]

Property	Linoleic Acid (Parent Fatty Acid)	Trilinolein (Triglyceride)
Solubility	Soluble in organic solvents (general for fatty acids)	Soluble in chloroform, dichloromethane, DMSO, acetone, etc. [3]

Key Experimental Data for Comparison

For a professional guide, quantitative data on stability and analytical behavior is crucial. The following tables consolidate key experimental findings.

Thermal Stability and Isomerization [1]

Heating Temperature (°C)	Total <i>Trans</i> Linoleic Acid Formed (mg/g)	Main Isomers Identified
140	--	--
160	--	--
180	0.074	C18:2-9c12t, C18:2-9t12c
200	--	--
220	0.198	C18:2-9c12t, C18:2-9t12c

> **Key Insight:** The energy difference between *cis* and *trans* linoleic acid is calculated to be **6.2 kJ/mol**. The study recommends maintaining oils high in linoleic acid at or below **140°C** to minimize the formation of *trans* fatty acids [1].

Analytical Response in HPLC-ELSD [5]

Lipid Standard	Observation in ELSD Response
Tripalmitin	Different response compared to trilinolein
Trilinolein	Different response compared to tripalmitin

> **Key Insight:** The Evaporative Light Scattering Detector (ELSD) response depends not only on the lipid class but also on the **identity of the esterified fatty acids** they contain (chain length, degree of unsaturation). This makes fully accurate quantification challenging and highlights the need for appropriate calibration standards [5].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in this guide, provided to ensure reproducibility.

Protocol for Thermal Isomerization Study [1]

This method describes the procedure for investigating the formation of *trans* fatty acids in heated **trilinolein**.

- **1. Heating Procedure:**
 - **Material:** Approximately 1 g of high-purity **trilinolein**.
 - **Apparatus:** 10 mL glass tube immersed in a methyl silicon oil bath with temperature control accuracy of $\pm 1^\circ\text{C}$.
 - **Conditions:** Incubate samples for 5 hours at temperatures ranging from 140°C to 220°C .
 - **Post-treatment:** After heating, cool samples to room temperature, seal under a nitrogen atmosphere, and store at -20°C until analysis.
- **2. Derivatization into FAMES (Fatty Acid Methyl Esters):**
 - Weigh 20 mg of the heated **trilinolein** sample into a stoppered glass tube.
 - Add 4 mL of 2% sulfuric acid in methanol ($\text{H}_2\text{SO}_4/\text{MeOH}$).
 - Place the tube in an 80°C water bath for 2 hours.
 - After cooling, add 2 mL of deionized water and 2 mL of n-hexane. Stir the mixture for 2 minutes.

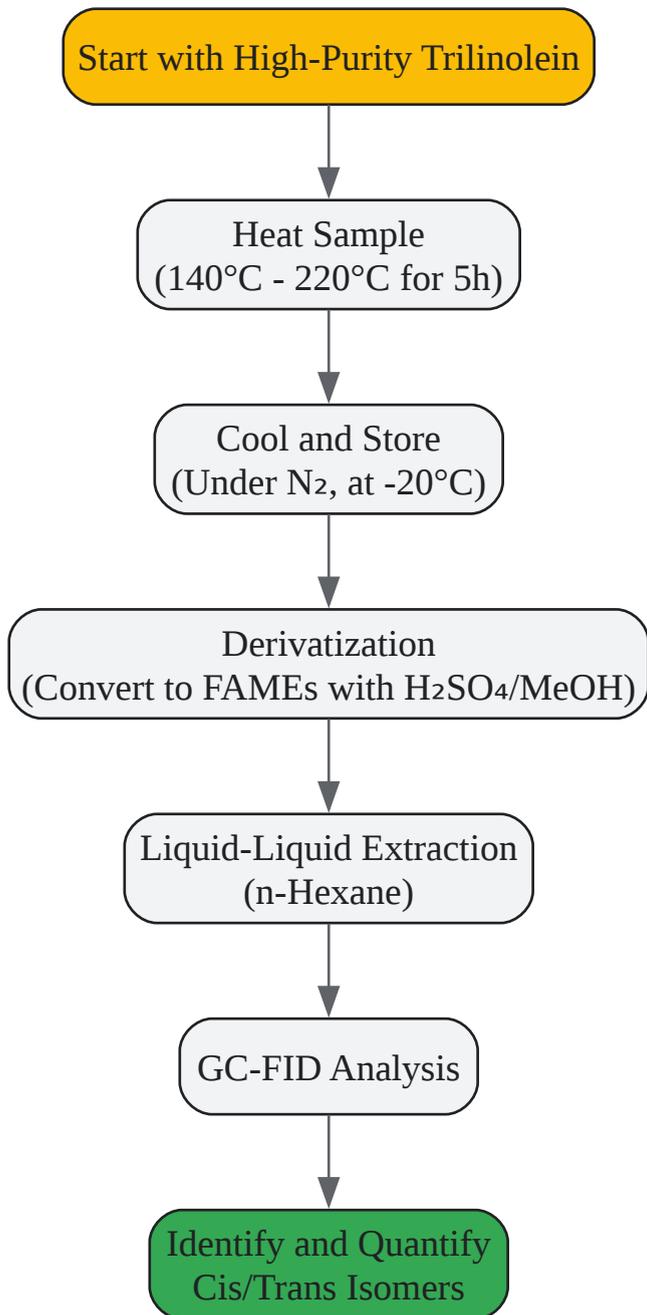
- Transfer the supernatant n-hexane layer to a new tube and wash with 1 mL of 2% potassium hydroxide (KOH) solution.
 - Dry the n-hexane phase over anhydrous sodium sulfate before analysis by Gas Chromatography (GC).
- **3. GC Analysis:**
 - **Instrument:** GC equipped with a Flame Ionization Detector (FID) and a fused-silica capillary column (e.g., HP-88, 100 m × 0.25 mm × 0.20 μm).
 - **Carrier Gas:** Nitrogen.
 - **Oven Program:** Initial temperature 60°C (hold 5 min), ramp to 160°C at 25°C/min (hold 5 min), then ramp to 225°C at 2°C/min (hold 14.5 min).
 - **Identification:** Identify *cis* and *trans* FAME isomers by comparing their retention times with authentic standards.

Protocol for Purification of High-Purity Trilinolein [6]

This method outlines the enzymatic synthesis and purification of high-purity **trilinolein** for use as a standard or in experiments.

- **1. Enzymatic Synthesis:**
 - **Catalyst:** Novozym 435 (a commercial immobilized lipase).
 - **Reaction:** Esterification of glycerol with purified linoleic acid (e.g., extracted from safflower seed oil).
 - **Optimal Conditions:** Reaction temperature of 100°C, under reduced pressure (0.9 kPa), with 6% enzyme dosage, a glycerol-to-fatty acid molar ratio of 1:3, and a reaction time of 8 hours.
- **2. Purification:**
 - The crude synthesis product is purified using silica gel column chromatography.
 - This process can yield **trilinolein** with a purity of **95.43% ± 0.97%**.

The workflow for this thermal isomerization study can be visualized as follows:

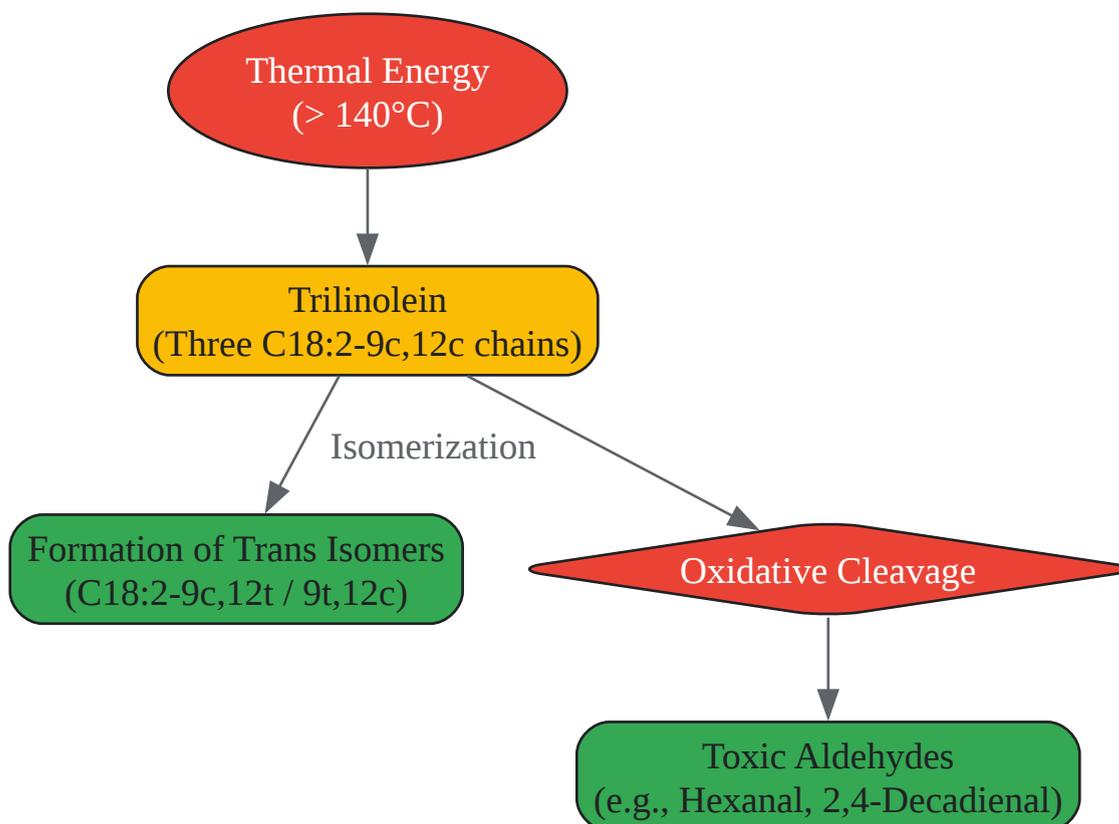


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Interpretation and Research Implications

- **Purity is Critical for Stability Studies:** Using high-purity **trilinolein**, as obtained via methods like enzymatic synthesis and column chromatography [6], is essential for studying its intrinsic thermal behavior without interference from other oil components [1].

- **Analytical Challenges:** The finding that ELSD response varies significantly even between different triacylglycerols like **trilinolein** and tripalmitin [5] is critical for accurate quantification. It underscores that area normalization in HPLC-ELSD can lead to inaccuracies, and proper calibration with authentic standards is mandatory for precise work.
- **Pathway Visualization:** The following diagram maps the primary thermal degradation pathway of **trilinolein**, summarizing the key findings from the experimental data [1]:



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This comparative analysis provides a foundation for your technical guide. I hope this detailed synthesis of properties, data, and protocols is helpful.

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